molecular formula C10H22N2O2S B2424826 1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea CAS No. 2320884-40-8

1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea

Cat. No.: B2424826
CAS No.: 2320884-40-8
M. Wt: 234.36
InChI Key: ZGFSXRLQWKYOHY-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is an organic compound with the molecular formula C10H22N2O2S It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a urea moiety

Preparation Methods

The synthesis of 1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl group: This can be achieved by reacting tert-butylamine with an appropriate precursor.

    Introduction of the hydroxy and methylsulfanyl groups: These functional groups can be introduced through selective reactions, such as hydroxylation and thiolation, respectively.

    Coupling with urea: The final step involves coupling the intermediate with urea under suitable reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can be compared with similar compounds such as:

    1-Tert-butyl-3-(2-hydroxybutyl)urea: Lacks the methylsulfanyl group, resulting in different chemical properties.

    1-Tert-butyl-3-(2-methylsulfanylbutyl)urea: Lacks the hydroxy group, affecting its reactivity and applications.

    1-Tert-butyl-3-(2-hydroxy-4-methylbutyl)urea: Lacks the sulfanyl group, leading to different biological interactions.

The presence of both hydroxy and methylsulfanyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-tert-butyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-10(2,3)12-9(14)11-7-8(13)5-6-15-4/h8,13H,5-7H2,1-4H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSXRLQWKYOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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